N-[(benzylcarbamothioyl)amino]-2-(1H-indol-3-yl)acetamide
Description
Properties
IUPAC Name |
1-benzyl-3-[[2-(1H-indol-3-yl)acetyl]amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c23-17(10-14-12-19-16-9-5-4-8-15(14)16)21-22-18(24)20-11-13-6-2-1-3-7-13/h1-9,12,19H,10-11H2,(H,21,23)(H2,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPOBMRIFAVHMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NNC(=O)CC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(benzylcarbamothioyl)amino]-2-(1H-indol-3-yl)acetamide typically involves the reaction of benzyl isothiocyanate with 2-(1H-indol-3-yl)acetic acid hydrazide under specific reaction conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion of the reaction, the product is isolated by filtration and purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N-[(benzylcarbamothioyl)amino]-2-(1H-indol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles such as amines or thiols.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other bioactive molecules and complex organic compounds.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(benzylcarbamothioyl)amino]-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis . Similarly, its anticancer activity may involve the inhibition of proteins that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Indole-Acetamide Derivatives
Key Observations:
Thioamide vs. Amide : The benzylcarbamothioyl group in the target compound replaces the traditional amide bond with a thioamide, which may enhance metal-binding capacity or alter metabolic stability compared to N-benzyl-2-(1H-indol-3-yl)acetamide .
Simpler Analogues : N-(2-(1H-indol-3-yl)ethyl)acetamide () lacks complex substituents but retains antibacterial activity, suggesting the indole core is critical for bioactivity .
Table 2: Reported Bioactivity of Comparable Compounds
Key Insights:
- Antimicrobial Potential: The thioamide group in the target compound may synergize with the indole moiety to disrupt microbial enzymes or membranes, similar to N-(2-(1H-indol-3-yl)ethyl)acetamide’s action against Ralstonia solanacearum .
Key Observations:
- Purification Challenges : Thioamide-containing compounds often require rigorous purification (e.g., silica gel chromatography) due to polar functional groups .
- Yield Variability : Substituent complexity inversely correlates with yield; simpler derivatives like N-benzyl-2-(1H-indol-3-yl)acetamide are synthesized more efficiently .
Biological Activity
N-[(benzylcarbamothioyl)amino]-2-(1H-indol-3-yl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and effects on various biological systems.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{15}H_{16}N_{2}OS
- Molecular Weight : 272.36 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of benzyl isothiocyanate with indole derivatives under controlled conditions. This method allows for the introduction of the benzylcarbamothioyl group, which is critical for its biological activity.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays against various cancer cell lines, such as HeLa and MCF-7, showed that the compound induces apoptosis and inhibits cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.52 |
| MCF-7 | 0.34 |
| HT-29 | 0.86 |
These results indicate that the compound may act as a potential therapeutic agent in cancer treatment, particularly due to its ability to disrupt tubulin polymerization, similar to known chemotherapeutic agents like colchicine .
The mechanism by which this compound exerts its anticancer effects involves:
- Induction of Apoptosis : The compound activates apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells.
- Inhibition of Tubulin Polymerization : By disrupting microtubule dynamics, it prevents proper mitotic spindle formation, thereby inhibiting cell division.
Case Studies
A notable case study involved the evaluation of this compound's efficacy in animal models with induced tumors. The administration of this compound resulted in a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent.
Toxicity and Side Effects
While promising, further research is needed to assess the toxicity profile of this compound. Preliminary studies suggest a favorable toxicity profile; however, long-term studies are required to ascertain any potential side effects.
Q & A
Q. What are the optimal synthetic routes for N-[(benzylcarbamothioyl)amino]-2-(1H-indol-3-yl)acetamide?
The synthesis of indole-acetamide derivatives typically involves multi-step reactions. Key steps include:
- Coupling reactions : Amide bond formation between the indole-3-acetic acid derivative and benzylcarbamothioylamine, often using coupling agents like EDC/HOBT .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for solubility and reaction efficiency. Temperature control (40–60°C) minimizes side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC ensures high purity (>95%) .
Q. How is the compound characterized structurally?
- NMR spectroscopy : - and -NMR confirm the indole core (δ 7.0–7.5 ppm for aromatic protons) and acetamide carbonyl (δ ~170 ppm) .
- Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]) validates molecular formula .
- X-ray crystallography : Resolves spatial configuration, particularly the orientation of the benzylcarbamothioyl group .
Q. What are the primary biological targets of this compound?
Indole-acetamide derivatives are studied for interactions with:
Q. What stability considerations are critical for experimental design?
- pH sensitivity : The compound degrades in strongly acidic/basic conditions (pH <3 or >10). Use neutral buffers (e.g., PBS) for in vitro assays .
- Light sensitivity : Store in amber vials to prevent photodegradation of the thiourea group .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved?
- Theoretical calculations : Compare experimental NMR shifts with DFT-predicted values (B3LYP/6-311+G(d,p)) to identify misassignments .
- Isotopic labeling : -labeling clarifies ambiguous NH proton signals in the benzylcarbamothioyl group .
Q. What strategies optimize yield in large-scale synthesis?
- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)) enhance coupling reaction efficiency .
- Flow chemistry : Continuous reactors improve temperature control and reduce byproduct formation .
Q. How do electronic modifications (e.g., substituents on the indole ring) affect bioactivity?
Q. What computational methods predict binding modes with biological targets?
- Molecular docking (AutoDock Vina) : Simulate interactions with protein active sites (e.g., Bcl-2 for anticancer activity) .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Methodological Notes
- Contradictions in evidence : While fluorinated analogs (e.g., in ) show enhanced stability, brominated derivatives () exhibit higher bioactivity, suggesting a trade-off between stability and potency.
- Limitations : Most data are extrapolated from structural analogs; direct studies on the target compound are sparse.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
